

Application Notes: Synthesis of Aromatic Nitro Compounds Using Nitric Acid

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Compound of Interest					
Compound Name:	Nitric Acid				
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Introduction

Aromatic nitro compounds are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, dyes, agrochemicals, explosives, and polymers.[1][2][3] The introduction of a nitro group (–NO₂) onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution (EAS), with **nitric acid** (HNO₃) being the principal nitrating agent.[3][4] The nitro group is a versatile functional group; it is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution, and it can be readily reduced to an amino group (–NH₂), providing a gateway to a vast array of other functionalizations, most notably the synthesis of anilines.[5][6][7]

Mechanism of Electrophilic Aromatic Nitration

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction.[7][8] The reaction typically proceeds in three fundamental steps:

- Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂+), is generated from nitric acid. This process is usually facilitated by a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄).[4][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[9]
 [10] HNO₃ + H₂SO₄

 H₂NO₃+ + HSO₄- H₂NO₃+ → NO₂+ + H₂O
- Nucleophilic Attack and Formation of the Sigma Complex: The π -electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion.[4][11] This step disrupts the



aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[11]

 Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group.[4][9] This restores the stable aromatic π-system and yields the final nitroaromatic product.[10]



Benzene

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Mechanism of Electrophilic Aromatic Nitration.

Nitrating Systems

The choice of nitrating agent and reaction conditions is dictated by the reactivity of the aromatic substrate.

- Mixed Acid (HNO₃/H₂SO₄): This is the most common and industrially significant method for nitrating unactivated or moderately activated aromatic compounds like benzene and toluene.
 [3][12] The concentration of the acids and the reaction temperature are critical parameters to control the extent of nitration and minimize side reactions.
- Nitric Acid Alone: For highly activated aromatic rings, such as phenol or aniline, concentrated or even dilute nitric acid can be sufficient for nitration.[4] However, these reactions can be violent and lead to oxidation and polymerization, often yielding a mixture of products.[13][14]
- Alternative Nitrating Agents: To achieve milder conditions or better selectivity, other systems
 have been developed. These include mixtures of nitric acid with acetic anhydride, or the use
 of nitrating salts like N₂O₅.[15][16]



Safety Considerations

Aromatic nitration reactions are potentially hazardous and must be handled with extreme caution.

- Exothermic Nature: Nitrations are highly exothermic. The reaction temperature must be carefully controlled using ice baths to prevent runaway reactions, which can lead to explosions and the release of toxic nitrogen oxide gases.[13][17]
- Explosive Products: Many polynitrated aromatic compounds (e.g., TNT, picric acid) are explosive and must be handled with appropriate safety measures.[4][18]
- Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.
 Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols are representative examples for the synthesis of common aromatic nitro compounds.

Protocol 1: Synthesis of Nitrobenzene from Benzene

This protocol describes the mono-nitration of an unactivated aromatic ring using mixed acid.

- Materials and Reagents:
 - Concentrated Sulfuric Acid (H₂SO₄, 98%)
 - Concentrated Nitric Acid (HNO₃, 70%)
 - Benzene (C₆H₆)
 - Sodium Bicarbonate (NaHCO₃) solution, 5%
 - Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
 - Ice, distilled water

Methodological & Application



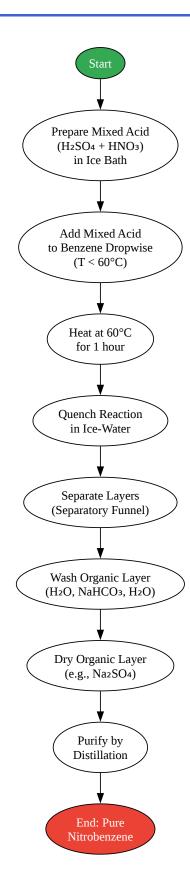


 Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, carefully add 12 mL of concentrated H₂SO₄. Cool the flask in an ice bath to below 10°C.
- Slowly add 10 mL of concentrated HNO₃ to the sulfuric acid with constant stirring. Keep the temperature of this "mixed acid" below 20°C.
- In a separate flask, place 10 mL of benzene. Slowly add the prepared mixed acid to the benzene in a dropwise manner, ensuring the reaction temperature does not exceed 55-60°C.[7] Use the ice bath to maintain this temperature range. The reaction is vigorous and exothermic.
- After the addition is complete, heat the mixture to 60°C for 45-60 minutes with continuous stirring to ensure the reaction goes to completion.
- Carefully pour the warm reaction mixture into a beaker containing 100 mL of crushed ice and water. This process is known as "quenching".[19]
- Transfer the mixture to a separatory funnel. The denser layer of spent acid will be at the bottom, and the upper layer will be the crude nitrobenzene.[7]
- Separate the layers. Wash the organic (nitrobenzene) layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with another 50 mL of water.[19]
- Dry the washed nitrobenzene over anhydrous calcium chloride or sodium sulfate.
- Purify the final product by distillation. Collect the fraction boiling at approximately 211°C.





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Experimental workflow for nitrobenzene synthesis.



Protocol 2: Synthesis of 2,4-Dinitrotoluene (DNT) from Toluene

This protocol involves the nitration of a more activated substrate and can lead to di-substitution. Industrial processes often separate this into two stages to control the reaction and product distribution.[20]

- Materials and Reagents:
 - Toluene (C₇H₈)
 - Fuming Nitric Acid (90%+)
 - Concentrated Sulfuric Acid (98%)
 - Methanol or Ethanol for recrystallization
 - Standard laboratory glassware as in Protocol 1.

Procedure:

- Prepare a nitrating mixture by slowly adding 25 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid, while cooling in an ice-salt bath.
- In a separate flask, place 15 mL of toluene.
- Slowly and carefully add the nitrating mixture to the toluene dropwise with vigorous stirring, maintaining the temperature between 30°C and 40°C.
- After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for 30 minutes.
- Cool the mixture and pour it onto 250 g of crushed ice. A solid or oily product should separate.
- Isolate the crude product by vacuum filtration if solid, or by separation if it is an oil that later solidifies.



- Wash the crude product thoroughly with cold water, followed by a wash with cold dilute sodium bicarbonate solution, and again with water until the washings are neutral.
- Purify the crude DNT by recrystallization from methanol or ethanol. The product is a mixture of isomers, primarily 2,4-DNT and 2,6-DNT.

Protocol 3: Synthesis of 2,4,6-Trinitrophenol (Picric Acid) from Phenol

Direct nitration of phenol is hazardous.[13] This safer, two-step protocol involves initial sulfonation to moderate the reactivity of the phenol ring.[14][21]

- Materials and Reagents:
 - Phenol (C₆H₅OH)
 - Concentrated Sulfuric Acid (98%)
 - Concentrated Nitric Acid (70%)
 - Standard laboratory glassware.

Procedure:

- Sulfonation: Place 10 g of phenol in a flask and add 12.5 mL of concentrated sulfuric acid.
 Heat the mixture in a water bath at 100°C for 30 minutes to form phenol-2,4-disulfonic acid.[14][21] Cool the resulting solution to room temperature.
- Nitration: Place the flask containing the phenol-sulfonic acid mixture in a cold water bath.
- Slowly and in small portions, add 30 mL of concentrated nitric acid. Stir well after each addition. The reaction is vigorous, and reddish-brown nitrogen oxide fumes will be evolved.
- After the addition is complete, heat the reaction mixture in a water bath at 100°C for 1.5 to 2 hours, with occasional stirring.
- Allow the mixture to cool. Picric acid will crystallize out.



- Add 100 mL of cold water to the mixture and cool in an ice bath to maximize precipitation.
- Collect the yellow crystals of picric acid by vacuum filtration and wash them with plenty of cold water.
- Recrystallize from water containing a small amount of sulfuric acid for purification.
 Caution: Picric acid is an explosive when dry. Handle with extreme care.

Data Presentation

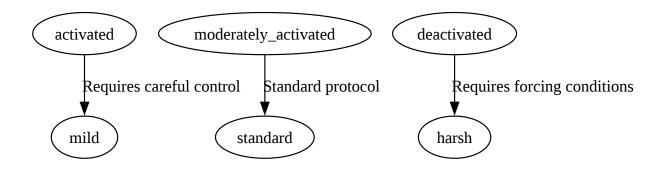
The conditions for aromatic nitration significantly impact the yield and, where applicable, the isomer distribution of the products.

Table 1: Representative Conditions for the Synthesis of Aromatic Nitro Compounds

Aromatic Substrate	Nitrating Agent/Syste m	Temperatur e (°C)	Reaction Time	Typical Yield	Isomer Distribution (ortho:meta :para)
Benzene	HNO3 / H2SO4	50 - 60	1 hour	>95%	N/A
Toluene (to	HNO ₃ / H ₂ SO ₄	30 - 40	30 min	~98%	59 : 4 : 37
Toluene (to DNT)	HNO₃ / H₂SO₄ (fuming)	60 - 100	1-2 hours	~94%	2,4-DNT (~78%), 2,6- DNT (~18%)
Phenol (to Picric Acid)	1. H₂SO42. HNO3	1. 1002. 100	1. 30 min2. 2 hours	~80%	2,4,6- trinitrophenol
Nitrobenzene	Fuming HNO3 / H2SO4	90 - 100	1-2 hours	~90%	6:93:1

Data compiled from various sources, including[5][12][20][22]. Yields and isomer ratios are approximate and can vary with specific conditions.





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Influence of substrate on nitration conditions.

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